molecular formula C8H9KNO2+ B090887 N-Phenylglycine potassium salt CAS No. 19525-59-8

N-Phenylglycine potassium salt

Cat. No. B090887
CAS RN: 19525-59-8
M. Wt: 190.26 g/mol
InChI Key: JINONCVJYBHUCP-UHFFFAOYSA-M
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Description

N-Phenylglycine potassium salt is a compound that has been studied in various contexts, including its role in the synthesis of other compounds and its behavior under different conditions. While the provided papers do not directly discuss N-Phenylglycine potassium salt, they do provide insights into related compounds and their properties, which can be informative for understanding the chemistry of N-Phenylglycine derivatives.

Synthesis Analysis

The synthesis of related compounds, such as those containing N-2,3-dimethyl-phenylglycine, involves the preparation of complexes with bidentate ligands and salt-like structures . Another synthesis method involves the Kabachnik–Fields reaction, which was used to synthesize N,N-bis(dibutoxyphosphinoylmethyl)glycine, leading to the formation of its potassium salt upon saponification . These methods highlight the versatility of phenylglycine derivatives in forming various metal complexes and salts.

Molecular Structure Analysis

The molecular structure of related compounds can vary significantly depending on the stereochemistry and the nature of the substituents. For instance, salts formed between N,N'-oxalylbis(phenylglycine) and 1-phenylethylamine exhibit different layer structures as determined by X-ray crystallography . The potassium salt of N-(purin-6-ylcarbamoyl)glycine was found to have a monoclinic crystal structure with significant features such as internal hydrogen bonding and a sevenfold coordination of the potassium ion . These findings suggest that the molecular structure of N-Phenylglycine potassium salt could also exhibit unique features depending on its environment and bonding.

Chemical Reactions Analysis

The chemical reactions involving phenylglycine derivatives can lead to the formation of radicals, as seen in the study of N-phenylglycine, where photoionization and one-electron oxidation resulted in the generation of aminium and aminyl radicals . These radicals are important for understanding the photodamage to amino acids and proteins, as well as the degradation of nitrogen-containing pollutants. Such reactions are indicative of the potential reactivity of N-Phenylglycine potassium salt under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylglycine derivatives can be characterized using various analytical techniques. For example, the thermal behavior of N-2,3-dimethyl-phenylglycine compounds was studied using thermogravimetric analysis (TG), differential thermal analysis (DTG), and differential scanning calorimetry (DSC) . High-pressure liquid chromatography (HPLC) was employed to assay Dane Salt Potassium, a derivative of phenylglycine, showcasing the precision of the method . These studies demonstrate the importance of analytical techniques in determining the properties of phenylglycine derivatives, which would be applicable to N-Phenylglycine potassium salt as well.

Scientific Research Applications

  • N-Phenylglycine potassium salt (potassium dl-phenylglycinate) exhibits potential applications in biological and medical systems, particularly in alkali ions transport. Its crystal structure and vibrational properties provide insights into its interaction with biological molecules (Ilczyszyn et al., 2009).

  • N-Phenylglycine serves as a versatile photoinitiator under near-UV LED light, generating radicals for free radical photopolymerization. This property is critical in material sciences, especially in polymerization processes (Zhang et al., 2018).

  • The adsorption properties of potassium N-phenylglycine on hydroxyapatite are significant in understanding its role in medical applications, such as in dental prosthetics. The study highlights the influence of solvents and ionic charge on its adsorption behavior (Misra, 1996).

  • N-Phenylglycine-based complexes, particularly iron cations with N-phenylglycinate, play a crucial role in dental adhesion, enhancing the bonding of restorative composites to dentin and enamel (Bowen & Misra, 1986).

  • The polymeric forms of N-Phenylglycine, such as polyaniline copolymers of aniline and N-phenylglycine, have been explored for their improved solubility and conductivity properties. These characteristics are vital in electronic and material applications (Lei & Su, 2007).

  • N-Phenylglycine's role in the immobilization of glucose oxidase on poly(N-phenylglycine) films for amperometric glucose sensing demonstrates its potential in biosensor technology. The study indicates its utility in developing efficient and sensitive glucose sensors (Homma et al., 2014).

Safety And Hazards

N-Phenylglycine potassium salt should be handled with care. Contact with skin, eyes, and clothing should be avoided. It should be kept away from heat and sources of ignition. Dust formation should be avoided. It should not be ingested or inhaled .

properties

IUPAC Name

potassium;2-anilinoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.K/c10-8(11)6-9-7-4-2-1-3-5-7;/h1-5,9H,6H2,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINONCVJYBHUCP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

103-01-5 (Parent)
Record name Potassium N-phenylglycinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019525598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0027806
Record name Potassium anilinoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0027806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenylglycine potassium salt

CAS RN

19525-59-8
Record name Potassium N-phenylglycinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019525598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-phenyl-, potassium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium anilinoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0027806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium N-phenylglycinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.197
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name POTASSIUM N-PHENYLGLYCINATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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